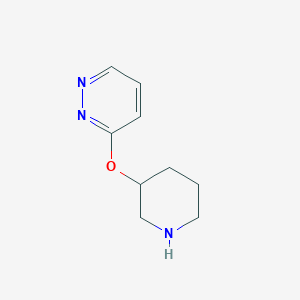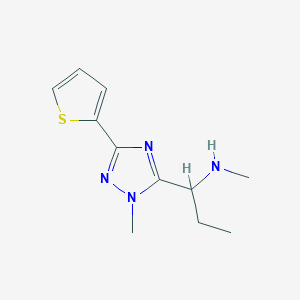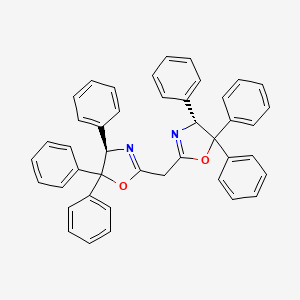![molecular formula C13H12O2S2 B13641631 2-[(3-Methoxyphenyl)methylidene]-5-methylsulfanylthiophen-3-one](/img/structure/B13641631.png)
2-[(3-Methoxyphenyl)methylidene]-5-methylsulfanylthiophen-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-Methoxyphenyl)methylidene]-5-methylsulfanylthiophen-3-one is an organic compound with the molecular formula C13H12O2S2 It is a derivative of thiophene, a sulfur-containing heterocycle, and features a methoxyphenyl group attached to a methylidene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxyphenyl)methylidene]-5-methylsulfanylthiophen-3-one typically involves the condensation of 3-methoxybenzaldehyde with 5-methylsulfanylthiophene-3-one. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an appropriate solvent like ethanol. The reaction mixture is stirred at room temperature until the formation of the desired product is complete. The product is then isolated by filtration and purified by recrystallization from a suitable solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
2-[(3-Methoxyphenyl)methylidene]-5-methylsulfanylthiophen-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylidene group to a methylene group.
Substitution: Electrophilic aromatic substitution can occur on the methoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding methylene derivative.
Substitution: Halogenated or nitrated derivatives of the methoxyphenyl ring.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and photovoltaic devices.
作用机制
The mechanism of action of 2-[(3-Methoxyphenyl)methylidene]-5-methylsulfanylthiophen-3-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could participate in various biochemical pathways, potentially affecting cellular processes like signal transduction or gene expression.
相似化合物的比较
Similar Compounds
- 2-[(3-Methoxyphenyl)methylidene]-5-methylthiophen-3-one
- 2-[(3-Methoxyphenyl)methylidene]-5-methylsulfanylbenzothiophene
Uniqueness
2-[(3-Methoxyphenyl)methylidene]-5-methylsulfanylthiophen-3-one is unique due to the presence of both a methoxyphenyl group and a methylsulfanyl group attached to the thiophene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.
属性
分子式 |
C13H12O2S2 |
|---|---|
分子量 |
264.4 g/mol |
IUPAC 名称 |
2-[(3-methoxyphenyl)methylidene]-5-methylsulfanylthiophen-3-one |
InChI |
InChI=1S/C13H12O2S2/c1-15-10-5-3-4-9(6-10)7-12-11(14)8-13(16-2)17-12/h3-8H,1-2H3 |
InChI 键 |
SORNKALACXYHMG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C=C2C(=O)C=C(S2)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![4'-(9H-Carbazol-9-yl)-N-phenyl-[1,1'-biphenyl]-4-amine](/img/structure/B13641605.png)
![Spiro[cyclopropane-1,3'-indolin]-5'-amine](/img/structure/B13641616.png)
